molecular formula C10H14O4 B1336395 (R)-3-(2-methoxyphenoxy)propane-1,2-diol CAS No. 61248-75-7

(R)-3-(2-methoxyphenoxy)propane-1,2-diol

Cat. No. B1336395
CAS RN: 61248-75-7
M. Wt: 198.22 g/mol
InChI Key: HSRJKNPTNIJEKV-MRVPVSSYSA-N
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Description

“®-3-(2-methoxyphenoxy)propane-1,2-diol” is a complex organic compound. It contains a propane-1,2-diol moiety, which is the simplest member of the class of propane-1,2-diols . This moiety consists of propane in which a hydrogen at position 1 and a hydrogen at position 2 are substituted by hydroxy groups . The compound also contains a methoxyphenoxy group, which is a phenoxy group with a methoxy substituent.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The propane-1,2-diol moiety would have a linear arrangement of carbon atoms, with hydroxy groups attached to the first and second carbons . The methoxyphenoxy group would be attached to the third carbon of the propane-1,2-diol moiety.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. For example, the hydroxy groups in the propane-1,2-diol moiety could potentially undergo reactions such as esterification or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple hydroxy groups could make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Molecular Properties and Vibrational Analysis

The molecular properties and harmonic wavenumbers of 3-(2-methoxyphenoxy) propane-1,2-diol have been studied using ab initio and density functional theory. This research provided insights into the polarizability and static hyperpolarizability of the molecule at different basis sets, contributing to the understanding of its electronic structure and vibrational characteristics (Sinha, Kumar, Narayan, Srivastava, & Prasad, 2011).

Solubility and Crystallization Properties

Studies on the solubility and crystallization properties of 3-(2-methoxyphenoxy)propane-1,2-diol, particularly as it relates to guaifenesin, have shown that solubility is strongly temperature-dependent. This research has implications for the resolution of racemic guaifenesin by preferential crystallization from solution (Fayzullin, Lorenz, Bredikhina, Bredikhin, & Seidel-Morgenstern, 2014).

Synthesis and Stereochemistry

The synthesis of various stereoisomers of β3-adrenoceptor antagonist SR 59230A has been accomplished based on the spontaneous resolution of 3-(2-ethylphenoxy)propane-1,2-diol, a similar compound. This research highlights the importance of stereochemistry in pharmaceutical applications (Bredikhina, Kurenkov, Krivolapov, & Bredikhin, 2016).

Lignin Model Compound Metabolism

Pseudomonas acidovorans has been found to grow on lignin model compounds related to 3-(2-methoxyphenoxy)propane-1,2-diol. The metabolism of these compounds helps in understanding the degradation pathways of lignin, a major component of plant biomass, and has implications for biodegradation and bioenergy production (Vicuña, González, Mozuch, & Kirk, 1987; Vicuña, González, Mozuch, & Kirk, 1988).

Biological Activity of Metal Complexes

Research on the bi- and trivalent transition metal complexes of 3-(2-methoxyphenoxy)propane-1,2-diol (GFS) has been conducted. The study explores the thermal properties, molecular structure, and biological activity against various bacterial species and cancer cell lines, highlighting the potential medicinal applications of these complexes (Mahmoud, Mahmoud, Mohamed, El‐Bindary, & El-Sonbati, 2015).

properties

IUPAC Name

(2R)-3-(2-methoxyphenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRJKNPTNIJEKV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424976
Record name Fenesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(2-methoxyphenoxy)propane-1,2-diol

CAS RN

61248-75-7
Record name Fenesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ZA Bredikhina, RM Eliseenkova… - … : Online Journal of …, 2011 - pdfs.semanticscholar.org
Capable of spontaneous resolution rac-3-(2-methoxyphenoxy) propane-1, 2-diol, guaifenesin 1 has been proposed as a cheap and readily available enantiopure precursor for the …
Number of citations: 19 pdfs.semanticscholar.org
ZA Bredikhina, VG Novikova, DV Zakharychev… - Tetrahedron …, 2006 - Elsevier
Racemic expectorant guaifenesin, 3-(2-methoxyphenoxy)-1,2-propanediol 2 undergoes spontaneous resolution upon crystallization. This fact is confirmed by thermal analysis (single …
Number of citations: 33 www.sciencedirect.com
HB Mereyala, SK Mamidyala, KP Chigurupati… - …, 2003 - thieme-connect.com
Regioselective glycosylation of rac-guaifenesin (1A) with various glycosyl donors viz., β-d-glucosepentaacetate (2), pyridyl 2, 3, 4, 6-O-tetra-O-benzyl-1-thio-β-d-galactopyranoside (9), 1…
Number of citations: 1 www.thieme-connect.com
AA Bredikhin, AT Gubaidullin, ZA Bredikhina… - Journal of Molecular …, 2013 - Elsevier
The single crystals of the NaClO 4 complexes with two potential lariat 15-crowns-5 having ortho- or para-methoxyphenoxymethyl side arms were investigated by X-ray analysis in …
Number of citations: 20 www.sciencedirect.com
N Bala, SS Chimni, HS Saini, BS Chadha - Journal of Molecular Catalysis B …, 2010 - Elsevier
The phenyl glycidyl ether derivatives have been kinetically resolved with the growing cells of Bacillus alcalophilus MTCC10234 yielding (S)-epoxides with up to >99% ee and (R)-diols …
Number of citations: 32 www.sciencedirect.com
AA Bredikhin, ZA Bredikhina, DV Zakharychev… - Tetrahedron …, 2007 - Elsevier
The muscle relaxant methocarbamol 2 and tranquilizer mephenoxalone 3, as well as intermediate cyclic carbonate 4, have been prepared in enantiopure form by starting from …
Number of citations: 30 www.sciencedirect.com

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